Evidence Item 1: Regioisomeric Differentiation — Cyclopropylmethoxy at C6 vs. Cyclopropyl at C6 / Methoxy at C7
The target compound places a cyclopropylmethoxy (–O–CH₂–cPr) group at the 6-position of the imidazo[1,2-b]pyridazine core. Its closest commercially cataloged regioisomer, 6-cyclopropyl-7-methoxyimidazo[1,2-b]pyridazine (CAS 2791329-67-2), distributes the same C₄H₇O atoms differently: a cyclopropyl group directly attached at C6 and a methoxy at C7 . This is not a trivial distinction. In the PDE10 inhibitor series disclosed by Janssen, the 6-position alkoxy group (e.g., cyclopropylmethoxy, 2,2,2-trifluoroethoxy, 2-methoxyethoxy) is explicitly enumerated as the substituent that projects into the enzyme's hydrophobic selectivity pocket, while the 7-position is predominantly unsubstituted or methyl-substituted in the most potent exemplars [1]. The regioisomeric swap relocates the steric bulk from the flexible –O–CH₂– linker to a direct C6–cyclopropyl attachment and shifts the oxygen atom from the linker position to the 7-methoxy, which would be predicted to alter both the hydrogen-bond-acceptor geometry and the steric complementarity within the PDE10 active site [2]. Although head-to-head PDE10 IC₅₀ data for both regioisomers are not publicly available, the patent structure-activity relationship (SAR) establishes that the 6-alkoxy substitution pattern is critical for PDE10 potency, with certain 6-alkoxy variants achieving Ki values below 0.1 nM in the PDE10 IMAP assay [1]. Users requiring a PDE10-active chemotype with the validated 6-alkoxy pharmacophore should prioritize the target compound over the regioisomer, whose activity at PDE10 is uncharacterized and structurally inconsistent with the optimized SAR.
| Evidence Dimension | 6-position substitution pattern and regioisomeric identity |
|---|---|
| Target Compound Data | 6-(Cyclopropylmethoxy): –O–CH₂–cyclopropyl at C6; H at C7 |
| Comparator Or Baseline | 6-cyclopropyl-7-methoxyimidazo[1,2-b]pyridazine (CAS 2791329-67-2): cyclopropyl at C6; –OCH₃ at C7 |
| Quantified Difference | Regioisomeric repositioning of C₄H₇O atoms; validated PDE10 6-alkoxy pharmacophore vs. untested 6-cyclopropyl/7-methoxy arrangement |
| Conditions | Structural comparison based on patent SAR (Janssen PDE10 inhibitor series US 2012/0220581); no head-to-head biochemical assay data publicly available for both regioisomers |
Why This Matters
The 6-alkoxy substitution is the pharmacophoric determinant for PDE10 selectivity-pocket occupancy; the regioisomer's 6-cyclopropyl/7-methoxy arrangement is inconsistent with the validated PDE10 SAR and carries uncharacterized target-engagement risk.
- [1] Pastor-Fernández J, Bartolomé-Nebreda JM, Macdonald GJ, et al. (Janssen-Cilag, S.A.). Imidazo[1,2-b]pyridazine Derivatives and Their Use as PDE10 Inhibitors. US Patent Application US 2012/0220581 A1, published August 30, 2012. See paragraphs [0286]–[0307] for 6-position alkoxy enumeration and SAR. View Source
- [2] Meegalla SK, Huang H, Illig CR, et al. Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016;26(17):4216-4222. PDB 5K9R. doi:10.1016/j.bmcl.2016.07.050. View Source
